N-Methyl-3-Thiophenemethanamine
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Overview
Description
N-Methyl-3-Thiophenemethanamine is an organic compound with the molecular formula C6H9NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-3-Thiophenemethanamine can be synthesized through several methods. One common approach involves the reaction of 3-thiophenemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-Thiophenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Various nucleophiles like halides or amines; reactions often require a base and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Derivatives with different functional groups replacing the methyl group.
Scientific Research Applications
N-Methyl-3-Thiophenemethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes
Mechanism of Action
The mechanism of action of N-Methyl-3-Thiophenemethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiophene ring can participate in various biochemical pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanisms .
Comparison with Similar Compounds
N-Methyl-3-Thiophenemethanamine can be compared with other thiophene derivatives, such as:
2-Thiophenemethylamine: Similar structure but with the amine group attached to the second carbon of the thiophene ring.
3-Thiophenemethanol: Contains a hydroxyl group instead of a methylamine group.
Thiophene-3-carboxaldehyde: Features an aldehyde group at the third position of the thiophene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group enhances its reactivity and potential for forming various derivatives .
Properties
IUPAC Name |
N-methyl-1-thiophen-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQZFRRRSIHLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351181 |
Source
|
Record name | N-Methyl-1-(thiophen-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210552-07-1 |
Source
|
Record name | N-Methyl-1-(thiophen-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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